Cas no 1592-43-4 (1,3,3-Trimethylindolino-β-naphthopyrylospiran Photochromic Compound)
1,3,3-Trimethylindolino-β-naphthopyrylospiran Photochromic Compound Chemical and Physical Properties
Names and Identifiers
-
- Spiro[2H-indole-2,3'-[3H]naphtho[2,1-b]pyran],1,3-dihydro-1,3,3-trimethyl-
- 1,3,3-Trimethylindolino-beta-naphthopyrylospiran [Photochromic Compound]
- 1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole]
- 1,3,3-Trimethylindolino-β-naphthopyrylospiran [Photochromic Compound]
- 1,3-Dihydro-1,3,3-trimethylspiro<2H-indole-2,2'<3H>naphth<1,2b>pyran>
- 1,3-dihydro-1,3,3-trimethylspiro<2H-indole-2,2'-<3H>-naphth<2,1-b>pyran>
- HMS641C21
- spiro<1,3,3-trimethyl-indoline-naphthopyrane>
- 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b]pyran]
- 1,3,3-Trimethylindolino-beta-naphthopyrylospiran
- 1',3',3'-trimethyl-1',3'-dihydrospiro[benzo[f]chromene-3,2'-indole]
- ChemDiv1_019073
- Oprea1_314400
- Oprea1_051236
- STK753339
- BAS 00398944
- ST50227459
- A1088/0051091
- 15,17,17-trimethylspiro[3H
- 1592-43-4
- 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphth[2,1-B]pyran
- AKOS021983660
- SR-01000391647
- CHEMBL3728022
- EU-0067023
- SR-01000391647-1
- 1,3,3-Trimethylindolino-
- AKOS000279483
- CS-0373835
- 1',3',3'-TRIMETHYLSPIRO[BENZO[F]CHROMENE-3,2'-INDOLINE]
- DTXSID60369549
- J-009584
- T0423
- FT-0724918
- D92341
- SCHEMBL1894170
- A-naphthopyrylospiran
- A-naphthopyrylospiran [Photochromic Compound]
- 1,3,3-Trimethylindolino-β-naphthopyrylospiran
- 1,3,3-Trimethylindolino-β-naphthopyrylospiran Photochromic Compound
-
- MDL: MFCD00059909
- Inchi: 1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3
- InChI Key: DTQKEQFXLWFVCS-UHFFFAOYSA-N
- SMILES: O1C2C=CC3C=CC=CC=3C=2C=CC21C(C)(C)C1C=CC=CC=1N2C
Computed Properties
- Exact Mass: 327.16200
- Monoisotopic Mass: 327.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 0
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.2
- Topological Polar Surface Area: 12.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.2±0.1 g/cm3
- Melting Point: 171.0 to 176.0 deg-C
- Boiling Point: 492.7±45.0 °C at 760 mmHg
- Flash Point: 142.8±31.0 °C
- PSA: 12.47000
- LogP: 5.43430
- Solubility: Not determined
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
1,3,3-Trimethylindolino-β-naphthopyrylospiran Photochromic Compound Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Storage Condition:4° CStore…,-4℃Store…Better
1,3,3-Trimethylindolino-β-naphthopyrylospiran Photochromic Compound Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3,3-Trimethylindolino-β-naphthopyrylospiran Photochromic Compound Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0423-5G |
1,3,3-Trimethylindolino-β-naphthopyrylospiran |
1592-43-4 | >98.0%(T) | 5g |
¥790.00 | 2024-04-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866244-1g |
1,3,3-Trimethylindolino-β-naphthopyrylospiran |
1592-43-4 | ≥98% | 1g |
400.00 | 2021-05-17 | |
| TRC | T796383-10mg |
1,3,3-Trimethylindolino-β-naphthopyrylospiran [Photochromic Compound] |
1592-43-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T796383-50mg |
1,3,3-Trimethylindolino-β-naphthopyrylospiran [Photochromic Compound] |
1592-43-4 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T796383-100mg |
1,3,3-Trimethylindolino-β-naphthopyrylospiran [Photochromic Compound] |
1592-43-4 | 100mg |
$ 80.00 | 2022-06-02 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0423-1G |
1,3,3-Trimethylindolino-β-naphthopyrylospiran |
1592-43-4 | >98.0%(T) | 1g |
¥310.00 | 2024-04-17 | |
| abcr | AB143339-1 g |
1,3,3-Trimethylindolino-beta-naphthopyrylospiran, 98%; . |
1592-43-4 | 98% | 1g |
€66.90 | 2023-06-24 | |
| abcr | AB143339-5 g |
1,3,3-Trimethylindolino-beta-naphthopyrylospiran, 98%; . |
1592-43-4 | 98% | 5g |
€166.20 | 2023-06-24 | |
| Ambeed | A283304-1g |
1',3',3'-Trimethylspiro[benzo[f]chromene-3,2'-indoline] |
1592-43-4 | 98% | 1g |
$47.0 | 2025-02-20 | |
| Ambeed | A283304-5g |
1',3',3'-Trimethylspiro[benzo[f]chromene-3,2'-indoline] |
1592-43-4 | 98% | 5g |
$120.0 | 2025-02-20 |
1,3,3-Trimethylindolino-β-naphthopyrylospiran Photochromic Compound Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1,3,3-Trimethylindolino-β-naphthopyrylospiran Photochromic Compound
Introduction to 1,3,3-Trimethylindolino-β-naphthopyrylospiran Photochromic Compound (CAS No. 1592-43-4)
1,3,3-Trimethylindolino-β-naphthopyrylospiran, identified by its Chemical Abstracts Service (CAS) number 1592-43-4, is a sophisticated photochromic compound that has garnered significant attention in the field of advanced materials and optoelectronics. This molecule represents a unique intersection of organic chemistry and photophysics, exhibiting remarkable properties that make it highly suitable for applications in smart windows, optical data storage, and molecular switches. The compound's structure, featuring a spirocyclic framework composed of an indoline and a β-naphthopyryl unit, endows it with exceptional stability and reversible photochromic behavior under controlled light exposure.
The photochromic properties of 1,3,3-Trimethylindolino-β-naphthopyrylospiran stem from its ability to undergo reversible isomerization upon irradiation with specific wavelengths of light. Upon exposure to UV radiation, the compound transitions from its colorless or pale form to a deeply colored state, typically exhibiting a strong absorption in the visible region. This transformation is accompanied by changes in electronic structure and geometry, which can be monitored spectroscopically. The reverse process occurs upon exposure to visible or green light, restoring the compound to its original form. This dynamic behavior makes it an attractive candidate for applications requiring light-driven control over material properties.
Recent advancements in the field of photochromic materials have highlighted the potential of 1,3,3-Trimethylindolino-β-naphthopyrylospiran in developing next-generation smart materials. For instance, researchers have demonstrated its efficacy in creating thermally stable photochromic coatings for architectural glass. These coatings can modulate light transmission in response to environmental conditions or user preferences, thereby enhancing energy efficiency in buildings while maintaining occupant comfort. The spirocyclic core of the molecule contributes to its thermal stability, ensuring that the photochromic cycle remains functional over multiple switching cycles without significant degradation.
The molecular architecture of 1,3,3-Trimethylindolino-β-naphthopyrylospiran also lends itself to applications in optoelectronic devices. Its high quantum yield for both the dark and colored states makes it suitable for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In these devices, the compound can act as an electron donor or acceptor material, facilitating charge transport processes that are critical for efficient energy conversion or emission. Additionally, its ability to switch between states under light control opens up possibilities for dynamic information storage and retrieval systems.
In academic research circles, 1,3,3-Trimethylindolino-β-naphthopyrylospiran has been extensively studied for its mechanistic insights into spirocyclic photochemistry. Computational studies have revealed detailed electronic transitions and energy landscapes that govern its photochromic behavior. These findings have not only deepened our understanding of the underlying principles but also guided the design of novel derivatives with enhanced performance characteristics. For example, modifications to the substituents on the indoline ring have been shown to influence the wavelength range of light-induced coloration and improve switching kinetics.
The compound's versatility extends to biological applications as well. While primarily studied for its physical properties, researchers have explored its potential as a molecular tool for studying photoregulated processes in cells. Its well-defined photochemical behavior allows it to be used as a probe to investigate light-dependent signaling pathways or as a scaffold for developing photoactivatable drugs. Although further research is needed to fully harness these possibilities, preliminary studies suggest promising avenues for interdisciplinary collaboration between chemistry and biology.
From an industrial perspective, 1,3,3-Trimethylindolino-β-naphthopyrylospiran holds significant promise for commercialization due to its scalability and compatibility with existing manufacturing processes. Recent patents have outlined methods for synthesizing large quantities of the compound with high purity using optimized reaction conditions. Furthermore, 1,3,3-Trimethylindolino-β-naphthopyrylospiran can be formulated into various forms—such as thin films, liquid crystals, or polymers—depending on application requirements. This adaptability ensures that it can be integrated into diverse systems without requiring extensive modifications.
The environmental impact of using 1,3,3-Trimethylindolino-β-naphthopyrylospiran has also been a point of discussion among researchers and policymakers alike. Unlike some traditional photochromic materials that contain heavy metals or persistent organic pollutants, 1,3,3-Trimethylindolino-β-naphthopyrylospiran is composed entirely of organic moieties that are biodegradable under certain conditions. Moreover, its energy-efficient operation aligns with global efforts toward sustainable technologies by reducing reliance on artificial lighting sources while maintaining functionality throughout extended use periods.
Looking ahead, 1,3,3-Trimethylindolino-β-naphthopyrylospiran is poised to play an increasingly important role in technological innovation across multiple sectors including construction (smart windows), electronics (optoelectronic devices), medicine (phototherapeutic agents), and beyond.* As research continues* new applications* derivatives* *and* combinations will emerge* further solidifying this compound's position as a cornerstone material* in modern science.* Its unique blend*of stability* functionality* *and adaptability ensures* continued relevance* excitement* *and discovery.*
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